N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a piperidine ring, a benzyl group, and a sulfonamide group, which are common motifs in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide” likely involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the sulfonamide group. Typical reaction conditions may include:
Formation of Piperidine Ring: This could involve cyclization reactions using appropriate precursors.
Introduction of Benzyl Group: Benzylation reactions using benzyl halides and suitable bases.
Attachment of Sulfonamide Group: Sulfonylation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or benzyl group.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides, acids, or bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide: can be compared to other piperidine-based compounds, benzylated compounds, or sulfonamides.
Unique Features: The combination of these functional groups in a single molecule might confer unique properties, such as enhanced binding affinity or specific biological activity.
List of Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Benzylated Compounds: Molecules containing benzyl groups.
Sulfonamides: Compounds with sulfonamide functional groups.
For precise and detailed information, consulting specific scientific literature, databases, or experts in the field would be necessary.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c24-19-7-4-8-20(25)23(19)13-14-28(26,27)21-15-17-9-11-22(12-10-17)16-18-5-2-1-3-6-18/h1-3,5-6,17,21H,4,7-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJHXQDMIINLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.